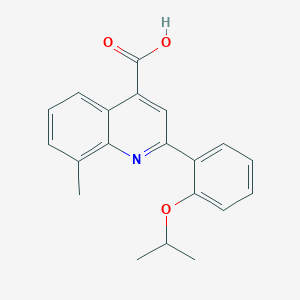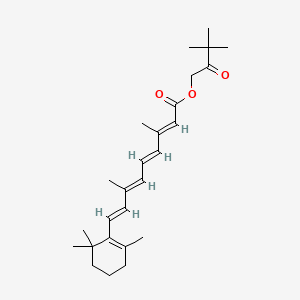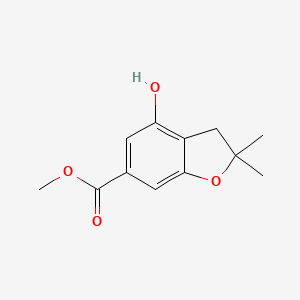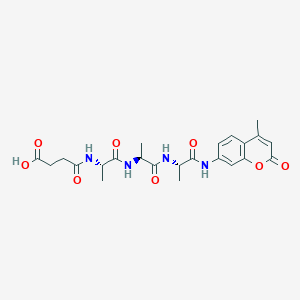
2-(2-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinoline derivatives can be complex, involving multiple steps and various reagents. For instance, the Schmidt reaction is mentioned as a method to convert indones to quinoline derivatives, as seen in the conversion of 2-(o-carboxyphenyl)3-phenylindone to 12-phenyl-5H- benzopyrano[3.4-b]quinoline-5-one . This suggests that similar synthetic strategies could potentially be applied to synthesize the compound of interest.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often characterized by X-ray diffraction analysis, as well as IR spectroscopy, melting point, and elemental analysis . These techniques help in understanding the arrangement of atoms within the molecule and the formation of supramolecular architectures through hydrogen bonding and other noncovalent interactions.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions. The papers describe the formation of carboxylic acids from isoquinolines in the gas phase after collision-induced dissociation in mass spectrometry . This indicates that quinoline derivatives can be reactive under certain conditions, leading to the formation or breaking of chemical bonds.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure and the presence of functional groups. The interaction with carboxylic acids can lead to the formation of noncovalent-bonded supramolecular structures, ranging from 1D to 3D frameworks . These interactions are primarily driven by hydrogen bonds, which can be charge-assisted or neutral, and are crucial in the crystal packing of these compounds.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis : Studies like those by Deady and Rodemann (2001) have shown that analogs of homophthalic acid, including 8-methylquinolino analogs, react with DMF/phosphoryl chloride to form isochroman derivatives, highlighting their significance in organic synthesis (Deady & Rodemann, 2001).
Mass Spectrometry and Drug Candidate Analysis : Thevis et al. (2008) reported that bisubstituted isoquinolines, which are similar in structure to the compound , show potential as prolylhydroxylase inhibitor drug candidates. Their study on the gas-phase formation of carboxylic acids after collisional activation in mass spectrometry is particularly relevant (Thevis et al., 2008).
Hydrogen Bonded Supramolecular Frameworks : Research by Jin et al. (2012) and Gao et al. (2014) on 2-methylquinoline and its interaction with carboxylic acids revealed important information about hydrogen bonding and the formation of supramolecular structures, which are crucial in understanding the chemical behavior of related compounds (Jin et al., 2012); (Gao et al., 2014).
Metal Complexes and Stability Studies : Henríquez et al. (2021) explored the stability of nickel (II) complexes with 2-methylquinoline-8-carboxylic acid, providing insights into the potential applications of such compounds in coordination chemistry (Henríquez et al., 2021).
Pharmacological Applications and Synthesis : Studies by Ukrainets et al. (2014) on derivatives of dihydroquinoline-3-carboxylic acid indicate the potential of such compounds in pharmacology, particularly in developing new substances with antihypoxic actions (Ukrainets et al., 2014).
Luminescent Properties in Coordination Chemistry : Research by Małecki et al. (2015) on phosphorescent emissions from copper(I) complexes with hydroxyquinoline carboxylic acid analogs, including 2-methylquinoline-7-carboxylic acid, highlights the potential applications in materials science and photophysics (Małecki et al., 2015).
Propriétés
IUPAC Name |
8-methyl-2-(2-propan-2-yloxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-12(2)24-18-10-5-4-8-15(18)17-11-16(20(22)23)14-9-6-7-13(3)19(14)21-17/h4-12H,1-3H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAILAWFRZPFHAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3OC(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthyl-2,2'-diyl-N-triflyl phosphoramide](/img/structure/B1326495.png)


![[3-(Sec-butoxy)phenyl]methanamine](/img/structure/B1326503.png)
![7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B1326504.png)







